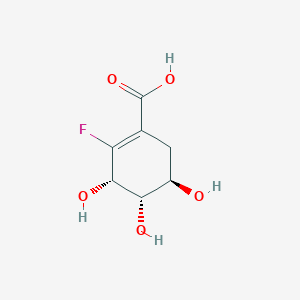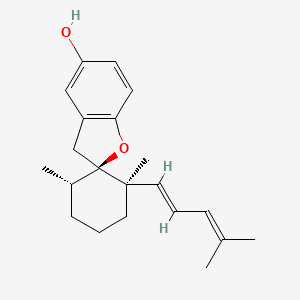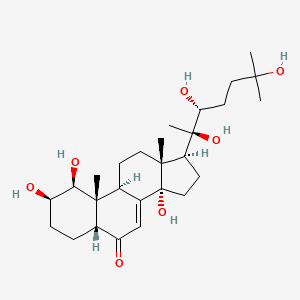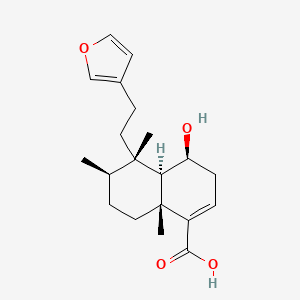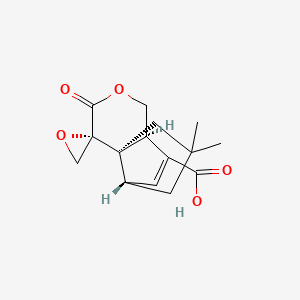
Pentalenolactone F
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pentalenolactone F is a tetracyclic sesquiterpene lactone obtained by formal epoxidation of the 4-methylene group of pentalenolactone E. It has a role as a bacterial metabolite. It is a sesquiterpene lactone, an organic heterotricyclic compound, a spiro-epoxide and an alpha,beta-unsaturated monocarboxylic acid. It is a conjugate acid of a pentalenolactone F(1-).
科学的研究の応用
Inhibition of Vascular Smooth Muscle Cell Proliferation
Pentalenolactone F has shown potential in inhibiting the proliferation of rat vascular smooth muscle cells. This effect is mediated by the inhibition of the ERK1/2 cascade, a critical pathway in cell proliferation, and is not associated with cell death. This finding suggests potential applications in conditions where inhibition of vascular smooth muscle cell proliferation is beneficial, such as in certain cardiovascular diseases (Ikeda, Fukuda, Takagi, Morita, & Shimada, 2001).
Role in Biosynthesis and Antibiotic Activity
Pentalenolactone F plays a crucial role in the biosynthesis of pentalenolactone, a known antibiotic. Genomic studies in Streptomyces species have revealed the involvement of specific enzymes in converting precursors to pentalenolactone F and subsequently to pentalenolactone. This understanding of the biosynthetic pathway provides insights into the production of pentalenolactone and its potential as an antibiotic (Seo, Zhu, Endo, Ikeda, & Cane, 2011).
Glyceraldehyde-3-Phosphate Dehydrogenase Inhibition
Studies have shown that pentalenolactone F is effective in inhibiting glyceraldehyde-3-phosphate dehydrogenase, a key enzyme in glycolysis. This inhibition can have multiple implications, particularly in the context of glucose metabolism in various eukaryotic cells, including the potential for therapeutic applications in diseases characterized by abnormal cell metabolism (Duszenko, Balla, & Mecke, 1982).
Sensitization to Hyperthermia
Pentalenolactone F has been found to sensitize cells to hyperthermia, particularly by inhibiting glycolytic ATP synthesis. This suggests potential applications in cancer therapy, where hyperthermia is used as a treatment modality. The selective sensitization of certain cell types to heat could enhance the efficacy of hyperthermic treatments (Nagle, Moss, & Henle, 1985).
Interaction with Trypanosoma Brucei
Pentalenolactone F has demonstrated effects on Trypanosoma brucei, a protozoan parasite. It inhibits the glycolytic pathway, essential for the parasite's energy production, suggesting potential as an anti-parasitic agent. However, its effectiveness is influenced by its metabolic inactivation in vivo, indicating the need for further research to optimize its use in this context (Duszenko & Mecke, 1986).
Transcriptional Regulation in Biosynthesis
Research into the genetic regulation of pentalenolactone biosynthesis in Streptomyces species has identified transcriptional regulators that control the production of pentalenolactone, including its precursor, pentalenolactone F. This understanding is crucial for manipulating and optimizing the production of pentalenolactone for therapeutic uses (Zhu, Wang, Zhang, Ikeda, Deng, & Cane, 2013).
特性
製品名 |
Pentalenolactone F |
|---|---|
分子式 |
C15H18O5 |
分子量 |
278.3 g/mol |
IUPAC名 |
(1R,4aR,6aS,9aR)-8,8-dimethyl-2-oxospiro[4a,6a,7,9-tetrahydro-4H-pentaleno[1,6a-c]pyran-1,2'-oxirane]-5-carboxylic acid |
InChI |
InChI=1S/C15H18O5/c1-13(2)4-8-3-9(11(16)17)10-5-19-12(18)15(7-20-15)14(8,10)6-13/h3,8,10H,4-7H2,1-2H3,(H,16,17)/t8-,10+,14-,15-/m1/s1 |
InChIキー |
UUDKOVSZNMZKND-BDAURDKOSA-N |
異性体SMILES |
CC1(C[C@H]2C=C([C@H]3[C@]2(C1)[C@@]4(CO4)C(=O)OC3)C(=O)O)C |
正規SMILES |
CC1(CC2C=C(C3C2(C1)C4(CO4)C(=O)OC3)C(=O)O)C |
同義語 |
pentalenolactone F |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



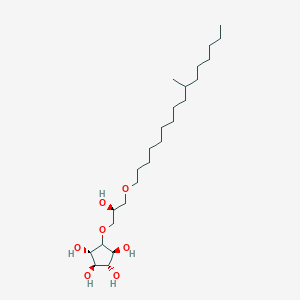
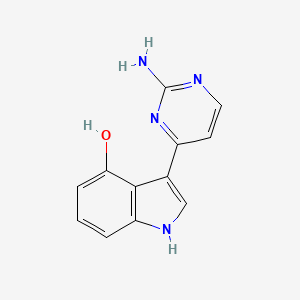
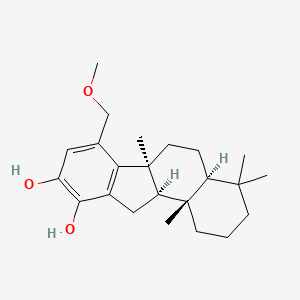
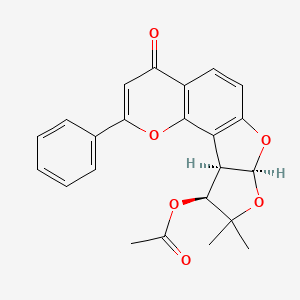
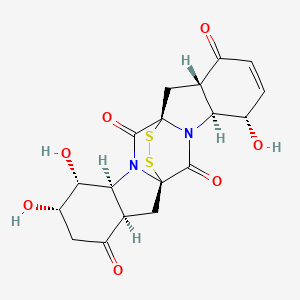
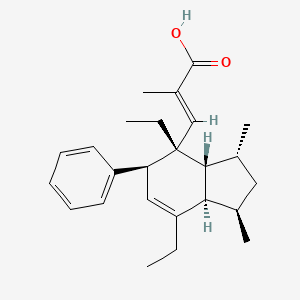
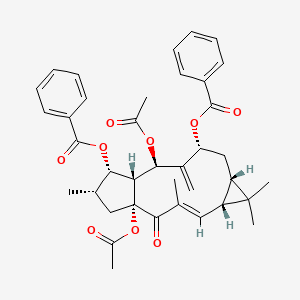
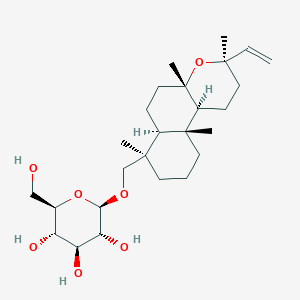
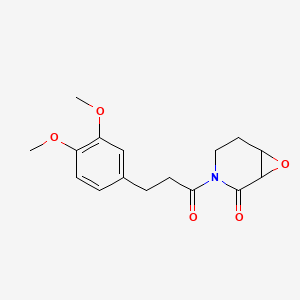
![13-ethyl-4-(1H-indol-3-ylmethyl)-7-[(5-methoxy-1H-indol-3-yl)methyl]-18,22-dimethyl-16-methylidene-24-thia-3,6,9,12,15,18,21,26-octazabicyclo[21.2.1]hexacosa-1(25),23(26)-diene-2,5,8,11,14,17,20-heptone](/img/structure/B1251569.png)
